molecular formula C7H9BrO4 B1656862 N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide CAS No. 5469-27-2

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide

Cat. No.: B1656862
CAS No.: 5469-27-2
M. Wt: 237.05 g/mol
InChI Key: XSEXNCNFSQLYCU-SNAWJCMRSA-N
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Description

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide is a chemical compound . It shares some similarities with 3-Pyridylnicotinamide, also known as N-(pyridin-3-yl)nicotinamide, which is a kinked dipodal dipyridine synthesized through the reaction of nicotinoyl chloride and 3-aminopyridine .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the retrieved sources .

Scientific Research Applications

Cyclization and Synthesis

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide and related compounds are explored for their roles in cyclization reactions. They undergo spontaneous cyclizations with the participation of the hydrazine moiety, leading to derivatives of 1-arylpyridine-2-one-3-carbonitriles or pyrazoloquinolinones in one-pot synthesis. These reactions are significant in the synthesis of complex molecular structures, applicable in various chemical and pharmaceutical research fields (Yermolayev et al., 2011).

Dearomatizing Cyclization

The compound is involved in dearomatizing cyclization reactions when treated with acylating or sulfonylating agents. This process results in the production of spirocyclic dihydropyridines, which have potential applications in drug development due to their drug-like features (Senczyszyn et al., 2013).

Antidepressant and Nootropic Agents

Compounds derived from this compound have been investigated for their potential as antidepressant and nootropic agents. Specific derivatives showed high antidepressant activity and efficacy in cognitive performance tests, indicating their potential use in central nervous system (CNS) related therapies (Thomas et al., 2016).

Crystal Engineering and Pharmaceutical Cocrystals

The compound's derivatives are used in crystal engineering, specifically in the formation of cocrystals with pharmaceutical drugs. These applications are crucial in the development of new pharmaceutical formulations and drug delivery systems (Reddy et al., 2006).

Antimicrobial Activities

Macrocyclic derivatives of the compound exhibit antimicrobial activities. Their synthesis and characterization open pathways for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Flefel et al., 2018).

Agonist for Cognitive Deficits in Schizophrenia

Some derivatives act as agonists of the alpha7 neuronal nicotinic acetylcholine receptor, showing potential as treatments for cognitive deficits in schizophrenia. This application highlights the compound's relevance in neuropsychiatric disorder research (Wishka et al., 2006).

Esterification and Deconjugative Reactions

The compound is utilized in the esterification and deconjugative reactions of carboxylic acids. These chemical processes are significant in organic synthesis and the development of various industrial chemicals (Sano et al., 2006).

Anti-Inflammatory Agent

A derivative of the compound, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, has been identified as an anti-inflammatory agent, important in the treatment of arthritis and other inflammatory diseases (Rajeswaran et al., 2008).

Non-Linear Optical (NLO) Properties

The compound is used in synthesizing derivatives with non-linear optical (NLO) properties and potential anticancer activity. These applications are important in the fields of photonics and oncology research (Jayarajan et al., 2019).

Anticancer and α-Glucosidase Inhibitory Activities

Certain cyclohexanone derivatives of this compound have shown significant anticancer and α-glucosidase inhibitory activities, suggesting their potential in cancer treatment and diabetes management (Al-Majid et al., 2019).

Safety and Hazards

The safety and hazards associated with N-[(E)-cyclohex-3-en-1-ylmethylideneamino]pyridine-3-carboxamide are not explicitly mentioned in the retrieved sources .

Properties

CAS No.

5469-27-2

Molecular Formula

C7H9BrO4

Molecular Weight

237.05 g/mol

IUPAC Name

dimethyl (E)-2-bromo-3-methylbut-2-enedioate

InChI

InChI=1S/C7H9BrO4/c1-4(6(9)11-2)5(8)7(10)12-3/h1-3H3/b5-4+

InChI Key

XSEXNCNFSQLYCU-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C(/C(=O)OC)\Br)/C(=O)OC

SMILES

C1CC(CC=C1)C=NNC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=C(C(=O)OC)Br)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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